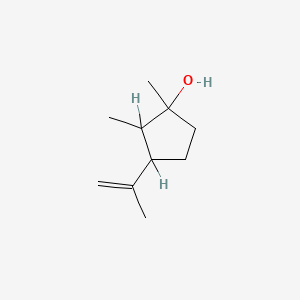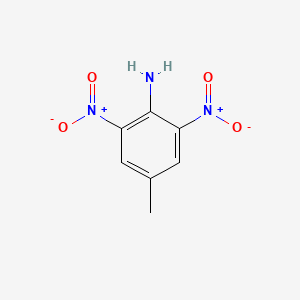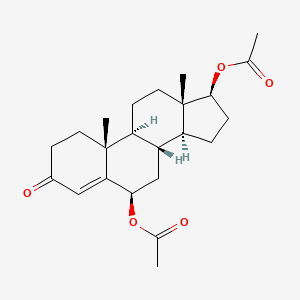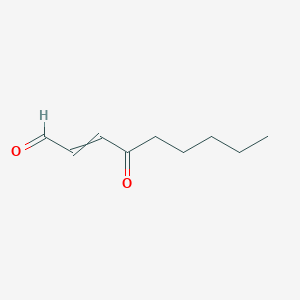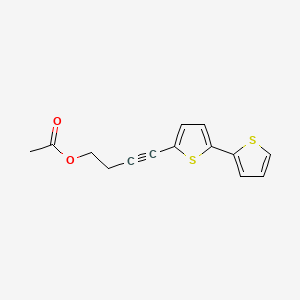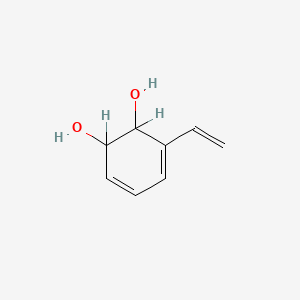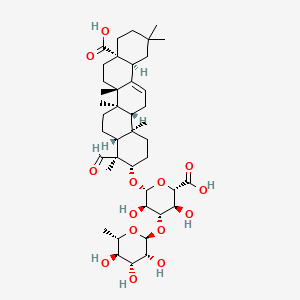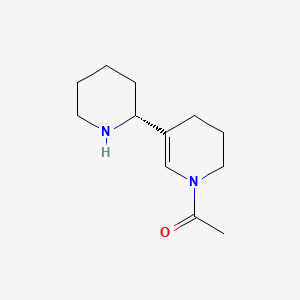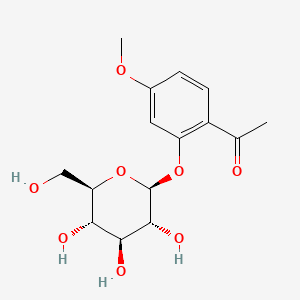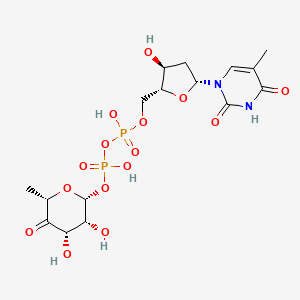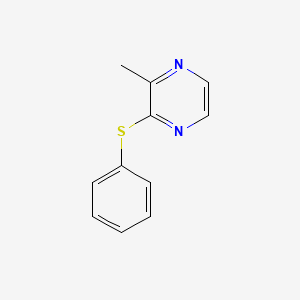
2-Methyl-3-(phenylthio)pyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-methyl-3-(phenylthio)pyrazine is an aryl sulfide.
Scientific Research Applications
Electrochromic Materials
2-Methyl-3-(phenylthio)pyrazine derivatives have been used in the development of donor-acceptor polymeric electrochromic materials. Specifically, a study synthesized and investigated three novel monomers, incorporating different thiophene derivatives with pyrazine units, resulting in polymers with distinct electrochromic properties. These polymers exhibited high coloration efficiency, fast response time, and significant transmittance change in the near-IR region, suggesting potential applications in NIR electrochromic devices (Zhao et al., 2014).
Tuberculostatic Activity
Research on 3-(pyrazin-2-ylcarbonyl)dithiocarbazic acid derivatives, which can be considered analogues of classical (thio)amide-type tuberculostatics, showed that these compounds exhibit moderate activity against Mycobacterium tuberculosis. The study aimed to understand the relationship between activity and specific intramolecular interactions, highlighting the importance of planarity in the tuberculostatic activity of these compounds (Szczesio et al., 2011).
Industrial and Pharmaceutical Uses
2-Methyl pyrazine (2MP), a related compound, has attracted interest due to its industrial and pharmaceutical applications. New vapor–liquid equilibria (VLE) and excess molar volumes (VE) for binary mixtures containing 2MP have been measured, providing crucial data for its application in various industries (Park et al., 2001).
Antimycobacterial Agents
Compounds like 3-(phenylcarbamoyl)pyrazine-2-carboxylic acids and their derivatives have been explored for their antimycobacterial activity, particularly against Mycobacterium tuberculosis. The research highlighted the potential of these compounds as antitubercular agents, with certain derivatives showing high antimycobacterial activity. Additionally, in vitro cytotoxicity studies indicated no significant cytotoxic effects, underscoring their therapeutic potential (Semelková et al., 2017).
Food Applications and Functional Properties
Pyrazines, including derivatives of 2-Methyl-3-(phenylthio)pyrazine, are known for their applications in food as flavor ingredients and preservatives due to their antimicrobial action. A comprehensive review discussed the formation mechanisms, metabolism, and the multifunctional chemistry of pyrazines, emphasizing their value in the food sector. The review also explored the best practices for pyrazine production while minimizing detrimental effects (Fayek et al., 2021).
properties
CAS RN |
91091-02-0 |
|---|---|
Product Name |
2-Methyl-3-(phenylthio)pyrazine |
Molecular Formula |
C11H10N2S |
Molecular Weight |
202.28 g/mol |
IUPAC Name |
2-methyl-3-phenylsulfanylpyrazine |
InChI |
InChI=1S/C11H10N2S/c1-9-11(13-8-7-12-9)14-10-5-3-2-4-6-10/h2-8H,1H3 |
InChI Key |
VTUFUZBJQBYXKY-UHFFFAOYSA-N |
SMILES |
CC1=NC=CN=C1SC2=CC=CC=C2 |
Canonical SMILES |
CC1=NC=CN=C1SC2=CC=CC=C2 |
Other CAS RN |
91091-02-0 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




